molecular formula C9H9Br3O3 B8247985 1,3,5-Tribromo-2,4,6-trimethoxybenzene CAS No. 105404-90-8

1,3,5-Tribromo-2,4,6-trimethoxybenzene

Cat. No.: B8247985
CAS No.: 105404-90-8
M. Wt: 404.88 g/mol
InChI Key: ADAADQHCXJGTIM-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trimethoxybenzene is an organic compound with the molecular formula C9H9Br3O3. It is a derivative of benzene, where three bromine atoms and three methoxy groups are substituted at the 1, 3, 5, and 2, 4, 6 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2,4,6-trimethoxybenzene can be synthesized through the bromination of 1,3,5-trimethoxybenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2,4,6-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Tribromo-2,4,6-trimethoxybenzene is utilized in several scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3,5-tribromo-2,4,6-trimethoxybenzene exerts its effects involves interactions with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tribromo-2,4,6-trimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields .

Properties

IUPAC Name

1,3,5-tribromo-2,4,6-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O3/c1-13-7-4(10)8(14-2)6(12)9(15-3)5(7)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAADQHCXJGTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Br)OC)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284936
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105404-90-8
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105404-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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